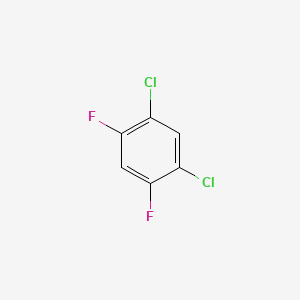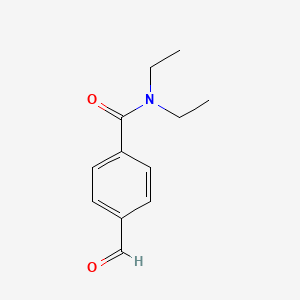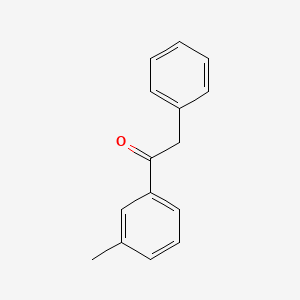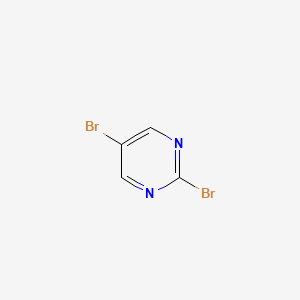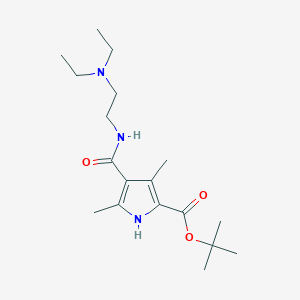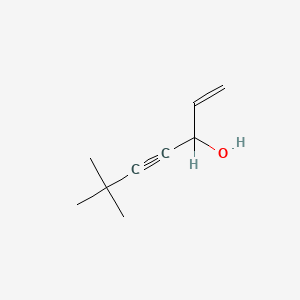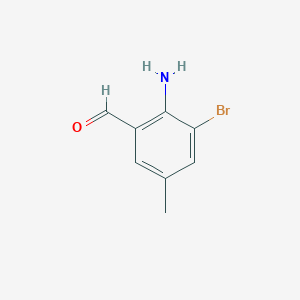
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Overview
Description
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline (2BF4TQ) is a fluoroquinoline derivative that has been studied extensively for its potential medicinal properties. It is a small molecule that has been found to possess a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. In addition, 2BF4TQ has been used in a variety of laboratory experiments, including drug delivery and gene expression studies.
Scientific Research Applications
Synthesis and Chemical Reactivity
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline has been a focal point in synthetic chemistry, serving as a versatile substrate for regioselective functionalization. This compound, alongside its analogs, has been utilized to explore the conditions under which exhaustive functionalization reactions can be carried out, particularly using trimethylsilyl entities and iodine atoms without impairing the bromine atom present at the 4-position (Marull & Schlosser, 2004). Similarly, it has facilitated the synthesis of quinoline derivatives through reactions with Et 4,4,4-trifluoroacetoacetate under carefully controlled conditions (Lefebvre, Marull, & Schlosser, 2003), demonstrating its role in the elaboration of 2-(trifluoromethyl)quinolinones into various functionalized quinolines.
Steric Effects and Molecular Interactions
The compound and its derivatives have been instrumental in studying steric effects and molecular interactions. For instance, research into the relay propagation of crowding highlighted the trifluoromethyl group's role as both an emitter and transmitter of steric pressure, offering insights into the deprotonation processes of bromo(trifluoromethyl)quinolines (Schlosser et al., 2006).
Antimicrobial and Biological Activities
Furthermore, the antimicrobial potential of this compound derivatives has been explored, with certain derivatives exhibiting significant activity against gram-positive bacteria and a wide spectrum of antifungal activities. This showcases the compound's potential as a scaffold for developing new antimicrobial agents (Ishikawa et al., 2012).
Optical and Photophysical Studies
The compound's derivatives have also found applications in optical and photophysical studies. For instance, Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized, revealing their fluorescence properties and aggregation-induced emission (AIE) characteristics, which are significant for developing new photoluminescent materials (Rajalakshmi & Palanisami, 2020).
Antiviral Research
Moreover, quinoline conjugates incorporating 1,2,3-triazole, synthesized via microwave-assisted click chemistry, have shown high potency against SARS-CoV-2, demonstrating the compound's relevance in the search for new antiviral agents (Seliem et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.
Pharmacokinetics
Its lipophilicity is indicated by an iLOGP of 2.52 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline. For instance, it should be stored in a dry, well-ventilated place, away from fire and combustibles .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the cell cycle, leading to altered cell proliferation rates. Additionally, this compound can impact mitochondrial function, thereby affecting cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, this compound has been found to inhibit certain kinases, which play a role in cell signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. This interaction can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux, altering the levels of certain metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. This interaction can influence the compound’s localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, affecting mitochondrial function and energy metabolism .
Properties
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYXAAALOPGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454797 | |
| Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596845-30-6 | |
| Record name | 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=596845-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



